

AC-7954 dose-finding studies for in vivo research

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Compound of Interest

Compound Name: AC-7954

Cat. No.: B1665392

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AC-7954 Technical Support Center

This technical support center provides information on **AC-7954** for researchers, scientists, and drug development professionals. The following content is based on publicly available in vitro research, as there are currently no published in vivo dose-finding studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is **AC-7954**?

AC-7954 is the laboratory designation for the chemical compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one.[1][2] It has been identified as a selective, nonpeptidic agonist of the urotensin-II (UT) receptor.[1][2][3][4] As a small molecule with drug-like properties, it is considered a valuable pharmacological research tool and a potential lead compound for drug development.[1][2]

Q2: What is the mechanism of action of **AC-7954**?

AC-7954 functions as an agonist for the G protein-coupled receptor (GPCR) known as the urotensin-II (UT) receptor, also referred to as GPR14.[1][5] By binding to and activating this receptor, it mimics the action of the endogenous ligand, urotensin-II, which is known to be a potent vasoconstrictor.[6] Docking studies suggest that the (+)-enantiomer of **AC-7954** interacts with key residues within the UT receptor, including an interaction between its basic amino group and Asp130 on the third transmembrane domain (TM3) of the receptor.[3]

Q3: What is the potency of **AC-7954**?

In vitro studies have determined the potency of racemic **AC-7954**. The activity has been shown to reside primarily in the (+)-enantiomer.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Quantitative Data Summary

Compound	Assay	Receptor	Potency (EC50)	pEC50
Racemic AC-7954	R-SAT	Human Urotensin-II	300 nM	6.5
(+)-AC-7954	R-SAT	Human Urotensin-II	Not explicitly quantified, but noted to be the more potent enantiomer.	6.6

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

Experimental Protocols

Receptor-Selection and Amplification Technology (R-SAT) Assay

The initial identification and characterization of **AC-7954** was performed using a functional, cell-based high-throughput screening assay known as the Receptor-Selection and Amplification Technology (R-SAT) assay.[\[1\]](#)[\[6\]](#)

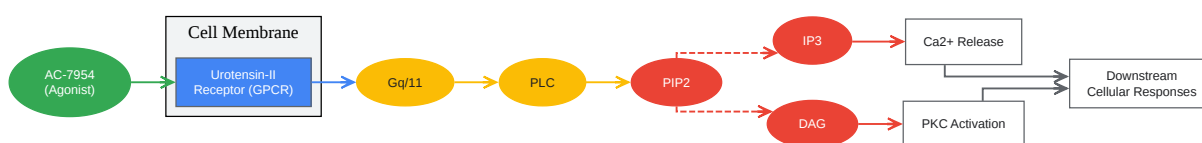
Methodology:

- Cell Line: NIH-3T3 cells are utilized for the assay.
- Transfection: The cells are transiently co-transfected with two plasmids:
 - An expression vector for the human urotensin-II receptor.
 - A reporter plasmid, such as one containing a β -galactosidase gene under the control of a responsive element.

- **Cell Preparation:** After transfection, the cells are frozen for storage. For the assay, they are thawed, plated in microtiter plates, and allowed to adhere.
- **Compound Addition:** The test compound, such as **AC-7954**, is added to the cells at various concentrations.
- **Incubation:** The cells are incubated with the compound to allow for receptor activation and subsequent reporter gene expression.
- **Signal Detection:** The level of reporter gene expression is quantified. In the case of a β -galactosidase reporter, a substrate is added that produces a detectable signal (e.g., colorimetric or chemiluminescent) upon enzymatic cleavage.
- **Data Analysis:** The signal intensity is measured and plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.

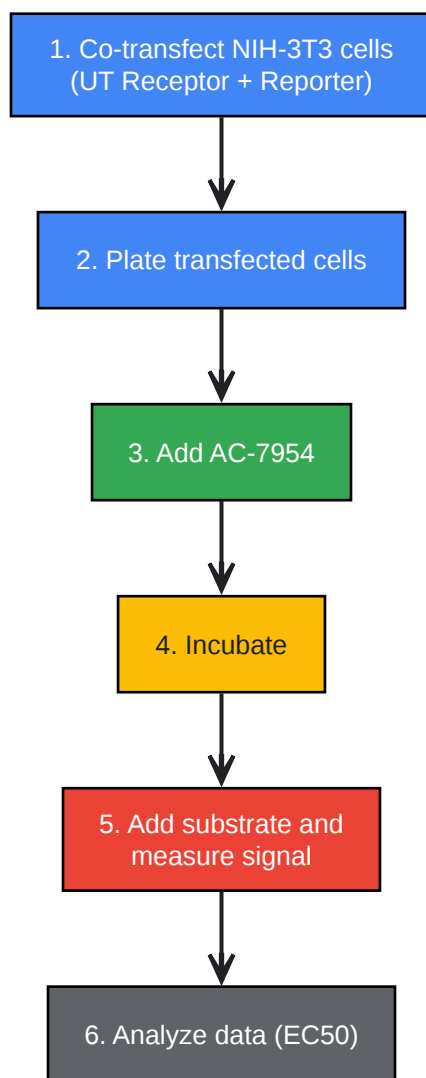
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of the urotensin-II receptor and the general workflow of the R-SAT assay used to identify **AC-7954**.



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Caption: Urotensin-II receptor signaling pathway activated by **AC-7954**.



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Caption: Workflow for the R-SAT assay used in **AC-7954** identification.

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